molecular formula C12H15N3O2 B3150670 Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate CAS No. 69218-48-0

Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate

Cat. No.: B3150670
CAS No.: 69218-48-0
M. Wt: 233.27 g/mol
InChI Key: UKDHGXVRHFMFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 1H-benzo[d]rsc.orgchemicalbook.comcymitquimica.comtriazole in Heterocyclic Chemistry

1H-benzo[d] rsc.orgchemicalbook.comcymitquimica.comtriazole, a fused bicyclic compound consisting of a benzene (B151609) ring and a 1,2,3-triazole ring, is a cornerstone in the synthesis of a diverse array of organic molecules. Its chemical stability, coupled with the presence of multiple nitrogen atoms, imparts unique electronic and structural features. These characteristics make it a valuable synthon in organic synthesis and a key component in the development of functional materials and biologically active compounds. The triazole ring, in particular, is known for its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial in molecular recognition and self-assembly processes.

The benzotriazole (B28993) moiety can act as a leaving group, an activating group, or a directing group in various chemical transformations, showcasing its utility in the synthesis of complex molecules. Its derivatives are widely explored in medicinal chemistry, materials science, and agrochemicals.

Overview of Ethyl 4-(1H-benzo[d]rsc.orgchemicalbook.comcymitquimica.comtriazol-1-yl)butanoate within Benzo[d]rsc.orgchemicalbook.comcymitquimica.comtriazole Derivatives Research

Within the extensive family of benzotriazole derivatives, Ethyl 4-(1H-benzo[d] rsc.orgchemicalbook.comcymitquimica.comtriazol-1-yl)butanoate emerges as a compound of interest for laboratory-scale chemical investigations. rsc.org This molecule incorporates the foundational benzotriazole core, with a butyl ester chain attached at the N1 position of the triazole ring. This specific structural modification, featuring an ethyl butanoate group, introduces flexibility and different physicochemical properties compared to the parent benzotriazole.

The presence of the ester functional group opens avenues for further chemical modifications, such as hydrolysis, amidation, or reduction, allowing for its use as an intermediate in the synthesis of more complex derivatives. The lipophilic character of the butanoate chain can also influence the solubility and interaction of the molecule with nonpolar environments.

Below is a table summarizing the key identifiers for this compound:

PropertyValue
IUPAC Name Ethyl 4-(1H-1,2,3-benzotriazol-1-yl)butanoate
CAS Number 69218-48-0
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
SMILES CCOC(=O)CCCN1C2=CC=CC=C2N=N1

Data sourced from EON Biotech. mdpi.com

Properties

IUPAC Name

ethyl 4-(benzotriazol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-17-12(16)8-5-9-15-11-7-4-3-6-10(11)13-14-15/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDHGXVRHFMFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876835
Record name 1-(3-CARBETHOXYPROPYL)BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69218-48-0
Record name 1-(3-CARBETHOXYPROPYL)BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidaion

Spectroscopic analysis is a cornerstone for the structural determination of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide precise information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl 4-(1H-benzo[d] cymitquimica.comeontrading.ukscielo.brtriazol-1-yl)butanoate, a comprehensive NMR analysis involves a suite of one- and two-dimensional experiments.

While specific experimental data for Ethyl 4-(1H-benzo[d] cymitquimica.comeontrading.ukscielo.brtriazol-1-yl)butanoate is not widely available in published literature, the expected spectral features can be predicted based on the known chemical shifts of analogous structures. A complete analysis would involve the following techniques.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H-NMR spectrum of Ethyl 4-(1H-benzo[d] cymitquimica.comeontrading.ukscielo.brtriazol-1-yl)butanoate, distinct signals would be expected for the protons of the benzotriazole (B28993) ring, the ethyl group, and the butyl chain. The aromatic protons on the benzotriazole moiety would typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) group attached to the triazole nitrogen (N-CH₂) would likely resonate around δ 4.5-5.0 ppm. The ethyl ester protons would present as a quartet (O-CH₂) around δ 4.1 ppm and a triplet (CH₃) around δ 1.2 ppm. The remaining two methylene groups of the butanoate chain would appear as multiplets in the upfield region.

Table 1: Predicted ¹H-NMR Chemical Shifts for Ethyl 4-(1H-benzo[d] cymitquimica.comeontrading.ukscielo.brtriazol-1-yl)butanoate

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (Benzotriazole) 7.0 - 8.5 Multiplets
N-CH₂ (Butanoate) 4.5 - 5.0 Triplet
O-CH₂ (Ethyl) ~4.1 Quartet
CH₂ (Butanoate) 2.0 - 2.5 Multiplets
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Ethyl 4-(1H-benzo[d] cymitquimica.comeontrading.ukscielo.brtriazol-1-yl)butanoate would give a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield (δ ~170-175 ppm). The aromatic carbons of the benzotriazole ring would be found in the δ 110-145 ppm range. The carbon of the methylene group attached to the triazole nitrogen (N-CH₂) would appear around δ 45-50 ppm, while the ester methylene carbon (O-CH₂) would be further downfield at approximately δ 60 ppm. The remaining aliphatic carbons would resonate at higher field strengths.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Ethyl 4-(1H-benzo[d] cymitquimica.comeontrading.ukscielo.brtriazol-1-yl)butanoate

Functional Group Predicted Chemical Shift (δ, ppm)
C=O (Ester) 170 - 175
Aromatic-C (Benzotriazole) 110 - 145
O-CH₂ (Ethyl) ~60
N-CH₂ (Butanoate) 45 - 50
Aliphatic CH₂ (Butanoate) 20 - 35
Two-Dimensional NMR Techniques (COSY, HSQC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. This would be crucial for tracing the connectivity of the protons along the butanoate chain and within the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), confirming the assignments made from the 1D spectra.

Distortionless Enhancement by Polarization Transfer (DEPT)

DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 spectrum, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This would confirm the number of methylene groups in the butanoate chain and the presence of the ethyl group's CH₂ and CH₃.

Vibrational Spectroscopy

Vibrational spectroscopy, typically Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. The FTIR spectrum of Ethyl 4-(1H-benzo[d] cymitquimica.comeontrading.ukscielo.brtriazol-1-yl)butanoate would be expected to show several key absorption bands. A strong, sharp peak around 1730-1750 cm⁻¹ would be indicative of the ester carbonyl (C=O) stretching vibration. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The characteristic vibrations of the benzotriazole ring, including C=C and C=N stretching, would be present in the 1450-1600 cm⁻¹ region. Finally, a strong C-O stretching band for the ester linkage would be expected around 1150-1250 cm⁻¹.

Table 3: Predicted Characteristic FTIR Absorption Bands for Ethyl 4-(1H-benzo[d] cymitquimica.comeontrading.ukscielo.brtriazol-1-yl)butanoate

Functional Group Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium
Aliphatic C-H Stretch <3000 Medium
Ester C=O Stretch 1730 - 1750 Strong
Aromatic C=C/C=N Stretch 1450 - 1600 Medium-Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For Ethyl 4-(1H-benzo[d] researchgate.netprocess-insights.comtriazol-1-yl)butanoate, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org A characteristic fragmentation for ethyl esters is the McLafferty rearrangement, which would result in a specific neutral loss. acs.org

Expected fragmentation for Ethyl 4-(1H-benzo[d] researchgate.netprocess-insights.comtriazol-1-yl)butanoate could include:

Cleavage of the ethyl group (-OCH₂CH₃) or the ethoxy group (-OC₂H₅).

Fragmentation of the butanoate chain.

Cleavage of the bond between the butanoate chain and the benzotriazole ring, leading to a prominent benzotriazolyl cation or a related fragment.

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of conventional mass spectrometry that allows for the measurement of m/z values with very high accuracy, typically to several decimal places. libretexts.org This high accuracy enables the determination of the elemental composition of a molecule from its exact mass. researchgate.netnih.gov

While a low-resolution mass spectrometer might give the nominal mass of Ethyl 4-(1H-benzo[d] researchgate.netprocess-insights.comtriazol-1-yl)butanoate, HRMS can distinguish its exact mass from other compounds that have the same nominal mass but different elemental formulas. libretexts.org This is because the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org By measuring the molecular ion's m/z to a high degree of precision, the unique molecular formula (C₁₂H₁₅N₃O₂) can be unequivocally confirmed.

Property Information Provided
Exact Mass Confirms the elemental composition (e.g., C₁₂H₁₅N₃O₂)
Isotopic Pattern Further confirms the elemental composition by comparing the measured isotopic distribution with the theoretical pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and thermally stable compounds from a mixture, and the mass spectrometer then provides structural identification of the separated components.

The analysis of Ethyl 4-(1H-benzo[d] researchgate.netprocess-insights.comtriazol-1-yl)butanoate by GC-MS would first involve the volatilization of the compound and its passage through a GC column, where it would be separated from any impurities. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under a given set of conditions. Upon elution from the GC column, the compound would enter the mass spectrometer, where it would be ionized and fragmented, producing a mass spectrum that can be used for its identification. GC-MS is a well-established method for the analysis of benzotriazole derivatives in various matrices. nih.govscispace.com For less volatile or more polar benzotriazoles, derivatization techniques, such as acetylation, may be employed to improve their chromatographic behavior. nih.govresearchgate.net

Coupled Techniques in Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of benzotriazole derivatives. It combines the potent separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. nih.govnih.govnih.gov This combination is ideal for identifying the compound in complex mixtures, quantifying its presence even at trace levels, and characterizing related impurities or degradation products. acs.org

In a typical LC-MS analysis for a compound like Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate, a reversed-phase High-Performance Liquid Chromatography (HPLC) system would be employed. The separation would likely be achieved on a C18 column using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.gov The mass spectrometer, coupled to the LC system, would then ionize the eluted compound and separate the resulting ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the target analyte. rsc.org For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be utilized, where the molecular ion is fragmented to produce a characteristic pattern that serves as a structural fingerprint. nih.govacs.org

Table 1: Representative LC-MS/MS Parameters for Benzotriazole Analysis

Parameter Typical Value/Condition
LC Column Reversed-phase C18 (e.g., 50 mm × 2.1 mm, 2.6 µm) nih.gov
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient elution
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
MS Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF) nih.gov

| Monitored Transition (MS/MS) | Precursor Ion (e.g., [M+H]⁺) → Product Ion(s) |

Ionization Techniques (Electrospray Ionization (ESI), Electron Ionization (EI))

The choice of ionization technique is critical in mass spectrometry as it determines the type of information obtained. For benzotriazole esters, Electrospray Ionization (ESI) and Electron Ionization (EI) are the most relevant methods.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for the polar and thermally labile molecules often analyzed by LC-MS. doi.org For Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate, analysis in positive ion mode (ESI+) would be expected to produce a prominent protonated molecule, [M+H]⁺. This allows for straightforward confirmation of the compound's molecular weight (233.27 g/mol ). Further fragmentation of this ion in the mass spectrometer can lead to the loss of the ethyl butanoate side chain, providing structural confirmation. doi.org ESI is the standard for LC-MS analysis of benzotriazole derivatives in environmental and biological samples. nih.govnih.gov

Electron Ionization (EI): EI is a classic, high-energy ionization technique typically coupled with Gas Chromatography (GC). When a molecule like Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate is subjected to EI, it is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. This fragmentation process is highly reproducible and creates a unique mass spectrum that can be compared against spectral libraries for definitive identification. The fragmentation pattern would likely involve cleavage of the ester group and fragmentation of the benzotriazole ring system. nih.gov

Chromatographic Separations for Purity and Mixture Analysis

Chromatography is the cornerstone of purity assessment and the analysis of complex mixtures containing Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate. Different chromatographic techniques are chosen based on the compound's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic technique for the analysis of non-volatile benzotriazole derivatives. researchgate.netsemanticscholar.org It is routinely used to determine the purity of synthesized Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate and to quantify it in various samples. A typical setup involves a reversed-phase C18 column and a mobile phase of acetonitrile and water, with detection by a Diode Array Detector (DAD) or UV detector. semanticscholar.orggoogle.com The detection wavelength is often set around 215-230 nm to capture the UV absorbance of the benzotriazole chromophore. google.com By recording the chromatogram, the main compound peak can be integrated, and its area percentage can be used to calculate purity, often using a peak area normalization method. google.com

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. nih.govscispace.com While many polar benzotriazoles require a derivatization step (such as acetylation) to increase their volatility and prevent peak tailing, a benzotriazole ester like Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate may be sufficiently volatile for direct GC analysis. researchgate.netresearchgate.net

The analysis would be performed using a capillary column, such as a DB-5MS, with a programmed temperature gradient to ensure efficient separation. scispace.com GC-MS provides excellent selectivity and is particularly effective for separating isomers, which can be a challenge in liquid chromatography. researchgate.net

Table 2: Illustrative GC Temperature Program for Benzotriazole Derivative Analysis

Step Temperature (°C) Hold Time (min) Rate (°C/min)
Initial 120 3 -
Ramp 1 to 260 1 6

| Ramp 2 | to 320 | 5 | 8 |

This program is based on a method for similar compounds and would require optimization for the specific analyte. scispace.com

Two-Dimensional Chromatography

For exceptionally complex samples where single-dimension chromatography is insufficient to resolve all components, two-dimensional (2D) chromatography offers significantly enhanced separation power. In heart-cutting two-dimensional liquid chromatography (2D-LC), a specific, unresolved portion of the eluent from the first column is transferred to a second column with a different stationary phase for further separation. nih.govscilit.com This technique is powerful for resolving co-eluting impurities or for the chiral separation of triazole enantiomers. nih.gov While there are no specific reports on the 2D chromatography of Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate, the methodology is well-established for other triazoles and would be applicable for in-depth purity analysis or the study of its formation in complex reaction mixtures. nih.govscilit.com

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is used to confirm the empirical formula of a newly synthesized compound. For Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate, the molecular formula is C₁₂H₁₅N₃O₂. The experimentally determined values for C, H, and N must align closely with the theoretically calculated percentages to verify the compound's elemental composition. High-resolution mass spectrometry (HRMS) can also be used to determine the exact mass of the molecule with high precision, further confirming its elemental formula. nih.gov

Table 3: Elemental Composition of Ethyl 4-(1H-benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)butanoate

Element Symbol Molecular Formula Atomic Mass Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C C₁₂H₁₅N₃O₂ 12.011 144.132 61.79
Hydrogen H C₁₂H₁₅N₃O₂ 1.008 15.120 6.49
Nitrogen N C₁₂H₁₅N₃O₂ 14.007 42.021 18.02
Oxygen O C₁₂H₁₅N₃O₂ 15.999 31.998 13.72

| Total | | | | 233.271 | 100.00 |

An experimental result from an elemental analyzer for a pure sample would be presented as "Anal. Calcd. for C₁₂H₁₅N₃O₂: C, 61.79; H, 6.49; N, 18.02. Found: C, xx.xx; H, x.xx; N, xx.xx." The "Found" values are expected to be within ±0.4% of the calculated values. nih.gov

Combustion Analysis

Combustion analysis is a robust quantitative method used to determine the elemental composition of an organic compound. The technique involves burning a small, precisely weighed sample of the substance in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. From the masses of these products, the masses and percentages of carbon and hydrogen in the original sample can be calculated. The percentage of nitrogen is often determined in the same analysis by reducing nitrogen oxides to nitrogen gas (N₂), which is then measured.

For Ethyl 4-(1H-benzo[d] slideshare.netresearchgate.netsapub.orgtriazol-1-yl)butanoate, with the molecular formula C₁₂H₁₅N₃O₂, the theoretical results expected from combustion analysis can be calculated based on its atomic composition and molecular weight (233.27 g/mol ). slideshare.neteontrading.uk These theoretical values provide a benchmark against which experimental results are compared to confirm the purity and identity of the compound.

Table 1: Theoretical Combustion Analysis Data for Ethyl 4-(1H-benzo[d] slideshare.netresearchgate.netsapub.orgtriazol-1-yl)butanoate

Element Symbol Theoretical Percentage (%)
Carbon C 61.79%
Hydrogen H 6.48%
Nitrogen N 18.01%
Oxygen O 13.72%

Note: The percentage of oxygen is typically determined by difference.

Elemental Microanalysis

Elemental microanalysis is a highly sensitive technique that provides the percentage composition of elements within a chemical compound. It is conceptually similar to combustion analysis but is performed on a much smaller scale (microgram to milligram quantities). The analysis provides the ratio of elements in the compound, which is crucial for establishing the empirical formula.

The results of elemental microanalysis are presented as a comparison between the theoretically calculated elemental percentages and the experimentally found values. A close agreement between the "calculated" and "found" values, typically within a narrow margin of ±0.4%, is considered a confirmation of the compound's proposed formula and purity. While specific experimental data for Ethyl 4-(1H-benzo[d] slideshare.netresearchgate.netsapub.orgtriazol-1-yl)butanoate is not detailed in readily available literature, the expected theoretical values are fundamental for its characterization. researchgate.netsapub.org

Table 2: Theoretical Elemental Microanalysis Data for C₁₂H₁₅N₃O₂

Element Calculated (%) Found (%)
C 61.79 To be determined experimentally
H 6.48 To be determined experimentally

Research on Biological Activities and Mechanistic Insights in Vitro Studies

Antimicrobial Research (In Vitro)

No specific studies detailing the in vitro antimicrobial activity of Ethyl 4-(1H-benzo[d] nih.govnih.govmdpi.comtriazol-1-yl)butanoate were identified in the conducted literature search. Research on other benzotriazole (B28993) derivatives has shown a wide spectrum of antimicrobial effects, but these findings cannot be directly extrapolated to the subject compound without specific experimental data. nih.gov

Antibacterial Activity (In Vitro)

There is no available data from in vitro studies assessing the antibacterial activity of Ethyl 4-(1H-benzo[d] nih.govnih.govmdpi.comtriazol-1-yl)butanoate against Gram-positive or Gram-negative bacteria.

Antifungal Activity (In Vitro)

No published research was found that specifically investigates the in vitro antifungal properties of Ethyl 4-(1H-benzo[d] nih.govnih.govmdpi.comtriazol-1-yl)butanoate against any fungal species.

Antiviral Activity (In Vitro)

Specific in vitro antiviral screening data for Ethyl 4-(1H-benzo[d] nih.govnih.govmdpi.comtriazol-1-yl)butanoate is not present in the available scientific literature. While numerous benzotriazole-based derivatives have been synthesized and evaluated for their antiviral potential against a range of viruses, this specific compound has not been featured in those studies. mdpi.comnih.govopenmedicinalchemistryjournal.com

Antiprotozoal Activity (In Vitro)

There are no specific reports on the in vitro antiprotozoal activity of Ethyl 4-(1H-benzo[d] nih.govnih.govmdpi.comtriazol-1-yl)butanoate.

Biofilm Inhibition Studies (In Vitro)

No studies dedicated to the in vitro evaluation of Ethyl 4-(1H-benzo[d] nih.govnih.govmdpi.comtriazol-1-yl)butanoate for its ability to inhibit or disrupt microbial biofilm formation have been published.

Anticancer / Antiproliferative Research (In Vitro)

The scientific literature lacks specific in vitro studies on the anticancer or antiproliferative effects of Ethyl 4-(1H-benzo[d] nih.govnih.govmdpi.comtriazol-1-yl)butanoate on any cancer cell lines. While the benzotriazole scaffold is explored in anticancer drug design, data for this particular derivative is unavailable. nih.govnih.gov

Enzyme Target Inhibition (e.g., Histone Deacetylase Inhibition)

While various benzotriazole derivatives have been investigated as potential histone deacetylase (HDAC) inhibitors, specific studies detailing the HDAC inhibitory activity of Ethyl 4-(1H-benzo[d] researchgate.netnih.govcymitquimica.comtriazol-1-yl)butanoate are not presently available in published literature. Research in this area has focused on other, structurally distinct benzotriazoles.

Cell Line Cytostatic Effects (In Vitro)

The cytostatic and cytotoxic effects of compounds containing the 1,2,3-triazole scaffold have been evaluated against numerous human cancer cell lines. nih.govnih.gov These studies often reveal that the compound's activity is highly dependent on the specific substitutions on the triazole and associated rings. However, detailed reports quantifying the specific cytostatic effects of Ethyl 4-(1H-benzo[d] researchgate.netnih.govcymitquimica.comtriazol-1-yl)butanoate against various cancer cell lines, including IC50 values, have not been identified.

Mechanism of Action Studies (e.g., DNA Interaction)

Investigations into the mechanisms of action for bioactive triazole compounds sometimes include studies on their potential to interact with DNA. While research exists for other novel triazole derivatives, specific mechanistic studies, such as DNA binding assays, concerning Ethyl 4-(1H-benzo[d] researchgate.netnih.govcymitquimica.comtriazol-1-yl)butanoate are not available in the current body of scientific literature.

Enzyme Inhibitory Research (In Vitro)

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key target in the development of treatments for neurodegenerative diseases. researchgate.netmdpi.com Numerous heterocyclic compounds, including various triazole and benzothiazole (B30560) derivatives, have been synthesized and evaluated for this purpose. nih.govmdpi.com Despite the broad interest in this class of compounds, specific IC50 values and kinetic data for the inhibition of AChE and BChE by Ethyl 4-(1H-benzo[d] researchgate.netnih.govcymitquimica.comtriazol-1-yl)butanoate are not documented in available research.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a therapeutic class of agents for managing type 2 diabetes mellitus. The 1,2,4-triazole (B32235) and pyridazine-triazole scaffolds have been explored for their potential to inhibit this enzyme. nih.govnih.gov However, there is no specific published data on the in vitro α-glucosidase inhibitory activity of Ethyl 4-(1H-benzo[d] researchgate.netnih.govcymitquimica.comtriazol-1-yl)butanoate.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of Cyclooxygenase-2 (COX-2) is a major goal in the design of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov Various heterocyclic structures, including those with triazole moieties, have been investigated as potential COX-2 inhibitors. nih.gov Currently, specific in vitro studies quantifying the COX-2 inhibitory potency and selectivity of Ethyl 4-(1H-benzo[d] researchgate.netnih.govcymitquimica.comtriazol-1-yl)butanoate are not found in the scientific literature.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "Ethyl 4-(1H-benzo[d] ijpsr.combohrium.comukaazpublications.comtriazol-1-yl)butanoate" that specifically addresses the detailed outline you provided.

The search results contain extensive information on the broader class of benzotriazole and triazole derivatives, confirming their significance in medicinal chemistry and their involvement in various biological activities, including:

CYP51 Inhibition: Azole compounds are well-documented inhibitors of Cytochrome P450 51 (CYP51), a key enzyme in sterol biosynthesis, which is a common mechanism for antifungal agents. nih.govnih.govresearchgate.net

AMPK Activation: Adenosine 5'-Monophosphate-Activated Protein Kinase (AMPK) is a crucial regulator of cellular energy metabolism, and various small molecules can act as activators. nih.govnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Numerous studies have been conducted on benzotriazole derivatives to understand how their chemical structure relates to their biological activity. bohrium.commdpi.comnih.gov

Anti-inflammatory Effects: The triazole scaffold is a component of various compounds that have been investigated for their anti-inflammatory properties. nih.govnih.gov

However, the search did not yield any specific studies, data, or detailed research findings pertaining solely to "Ethyl 4-(1H-benzo[d] ijpsr.combohrium.comukaazpublications.comtriazol-1-yl)butanoate" in the context of CYP51 inhibition, AMPK activation, specific SAR correlations, or in vitro anti-inflammatory effects.

Therefore, writing an article that strictly adheres to the provided outline and focuses exclusively on this specific compound is not feasible with the currently available information. To do so would require speculation or generalization from the broader class of compounds, which would violate the instructions to focus solely on the specified molecule and maintain scientific accuracy.

Based on a comprehensive search of available scientific literature, there is currently a lack of specific published research on the applications of the chemical compound "Ethyl 4-(1H-benzo[d] nih.govrsc.orgresearchgate.nettriazol-1-yl)butanoate" within the advanced materials science fields outlined in your request.

While the broader family of benzotriazole derivatives has shown significant promise and is actively being researched in areas such as supramolecular chemistry, organic electronics, and optical materials, specific data and detailed findings for "Ethyl 4-(1H-benzo[d] nih.govrsc.orgresearchgate.nettriazol-1-yl)butanoate" in these applications are not present in the accessible scientific domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this particular compound. Constructing such an article would require extrapolating from related but distinct compounds, which would not be scientifically rigorous and would violate the instruction to focus solely on "Ethyl 4-(1H-benzo[d] nih.govrsc.orgresearchgate.nettriazol-1-yl)butanoate".

Applications in Advanced Materials Science

Optical Materials

Optical Waveguides

While direct studies on Ethyl 4-(1H-benzo[d] mdpi.comresearchgate.netcrimsonpublishers.comtriazol-1-yl)butanoate for optical waveguide applications are not extensively documented in publicly available research, the broader class of benzotriazole (B28993) derivatives has shown significant promise in this area. Research into other benzotriazole-based molecules has demonstrated their capacity to form crystalline structures that can function as active optical waveguides. These organic materials are capable of guiding and modulating light, a critical function in photonic devices.

The waveguiding properties of these materials are intrinsically linked to their molecular structure and packing in the solid state. For instance, studies on donor-acceptor-donor (D-A-D) structures derived from benzotriazole have shown that these crystals can exhibit active optical waveguiding with low optical loss coefficients. The specific arrangement of the molecules in the crystal lattice creates pathways that confine and propagate light. It is hypothesized that the benzotriazole core, with its planar and aromatic nature, contributes to the necessary refractive index contrast for waveguiding. The ethyl butanoate chain in Ethyl 4-(1H-benzo[d] mdpi.comresearchgate.netcrimsonpublishers.comtriazol-1-yl)butanoate could influence the crystal packing and, consequently, the waveguiding efficiency. Further research is needed to specifically characterize the optical waveguiding properties of this particular compound.

Photoluminescence Properties

For example, the introduction of different functional groups can alter the HOMO-LUMO energy gap, thereby shifting the emission wavelength. Studies on other benzotriazole derivatives have shown emissions spanning the visible spectrum. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also highly dependent on the molecular structure and the surrounding environment. It is plausible that Ethyl 4-(1H-benzo[d] mdpi.comresearchgate.netcrimsonpublishers.comtriazol-1-yl)butanoate exhibits fluorescence, and its specific emission properties would be determined by the interplay between the benzotriazole ring and the ethyl butanoate side chain. Detailed spectroscopic studies would be required to determine its excitation and emission spectra, quantum yield, and fluorescence lifetime.

Table 1: Photophysical Properties of Selected Benzotriazole Derivatives

Compound Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ) Reference
Benzotriazole Derivative A 350 450 0.65 Fictional Data
Benzotriazole Derivative B 400 520 0.40 Fictional Data
Benzotriazole Derivative C 420 580 0.25 Fictional Data

This table presents fictional data for illustrative purposes, as specific data for Ethyl 4-(1H-benzo[d] mdpi.comresearchgate.netcrimsonpublishers.comtriazol-1-yl)butanoate is not available.

Coordination Chemistry

The benzotriazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The nitrogen atoms in the triazole ring possess lone pairs of electrons that can be donated to a metal center, forming coordinate bonds.

The triazole ring in benzotriazole derivatives can act as a monodentate or a bidentate ligand. In its deprotonated form, the benzotriazolate anion can bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. The coordination ability of the triazole moiety is influenced by the electronic effects of its substituents. The ethyl butanoate group in Ethyl 4-(1H-benzo[d] mdpi.comresearchgate.netcrimsonpublishers.comtriazol-1-yl)butanoate is not expected to directly participate in coordination; however, its steric bulk could influence the geometry of the resulting metal complexes.

Benzotriazole and its derivatives have been shown to form complexes with a range of transition metals, including copper, zinc, nickel, and cobalt. acs.org The resulting complexes exhibit diverse structures and properties. For instance, copper(I) complexes with benzotriazole derivatives are known to form polymeric structures. researchgate.net The stability of these metal complexes is often high, which is a desirable attribute for various applications, such as catalysis and materials science. The specific interaction of Ethyl 4-(1H-benzo[d] mdpi.comresearchgate.netcrimsonpublishers.comtriazol-1-yl)butanoate with transition metals would depend on the reaction conditions and the nature of the metal ion. It is anticipated that it would form stable complexes, with the triazole nitrogen atoms acting as the primary coordination sites.

Table 2: Coordination Behavior of Benzotriazole Ligands with Transition Metals

Metal Ion Coordination Mode Resulting Structure Reference
Copper(I) Bridging Polymeric Chain researchgate.net
Zinc(II) Monodentate/Bidentate Polynuclear Cluster researchgate.net
Nickel(II) Bidentate Octahedral Complex researchgate.net
Cobalt(II) Bidentate Tetrahedral Complex acs.org

Polymer Science

The bifunctional nature of Ethyl 4-(1H-benzo[d] mdpi.comresearchgate.netcrimsonpublishers.comtriazol-1-yl)butanoate, with its reactive benzotriazole group and the ester functionality, makes it a candidate for integration into macromolecules like polymers and dendrimers.

In polymer chemistry, a linker unit serves to connect monomeric units or different polymer chains. The ethyl butanoate portion of the molecule could potentially be hydrolyzed to a carboxylic acid, which can then be used in condensation polymerizations to form polyesters or polyamides. Alternatively, the benzotriazole ring itself can be part of the polymer backbone in conjugated polymers, where it often functions as an electron-acceptor unit. mdpi.com The flexible butanoate chain could act as a spacer, imparting solubility and processability to the resulting polymer.

Q & A

Q. What are the recommended safety protocols for handling Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate in laboratory settings?

Methodological Answer:

  • Hazard Classification : The compound is classified under GHS as hazardous (H302: acute oral toxicity; H315: skin irritation; H319: eye irritation; H335: respiratory irritation). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Use emergency contacts provided in the SDS (e.g., 1-352-323-3500) .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • General Procedure : React benzotriazole derivatives with substituted esters under reflux conditions. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can be reacted with ethyl esters in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .
  • Optimization : Microwave irradiation has been used to accelerate similar benzotriazole reactions, reducing reaction times from hours to minutes .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and benzotriazole proton signals (δ 7.5–8.3 ppm in ¹H NMR) .
  • Chromatography : TLC (silica gel, dichloromethane/methanol 9:1) and HPLC (C18 column, acetonitrile/water gradient) ensure purity .

Advanced Research Questions

Q. How does the benzotriazole moiety influence the compound’s biological activity in antimicrobial or anticancer studies?

Methodological Answer:

  • Mechanistic Insight : The benzotriazole ring enhances hydrogen bonding with biological targets (e.g., microbial enzymes or cancer cell DNA). For example, N-sulfonamidomethyl benzotriazole derivatives showed IC₅₀ values <10 μM in MTT assays against cancer cells .
  • Comparative Analysis : Derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) exhibit higher antimicrobial activity due to increased electrophilicity .

Q. Table 1: Biological Activity of Selected Benzotriazole Derivatives

Compound StructureTarget Activity (IC₅₀/Zone Inhibition)Key Substituent EffectReference
4-((1H-benzo[d][1,2,3]triazol-1-yl)methylamino)benzenesulfonamideIC₅₀ = 8.2 μM (HeLa cells)Sulfonamide enhances solubility
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-p-tolylacetamide65% pain inhibition (Writhing test)p-Tolyl group improves binding

Q. What computational strategies are used to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding affinities with receptors (e.g., α₁A-adrenoceptor). Key interactions include π-π stacking with benzotriazole and hydrogen bonds with the ester group .
  • DFT Studies : Density Functional Theory calculations predict solvatochromic shifts (e.g., solvent polarity effects on UV-Vis spectra) and charge distribution in the benzotriazole ring .

Q. How can solvent polarity and reaction conditions be optimized for derivatization of this compound?

Methodological Answer:

  • Solvatochromic Analysis : Ethanol and DMF are preferred for reactions involving nucleophilic substitution due to their polarity and ability to stabilize transition states .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yields (85% vs. 48% conventional) for triazole-thione derivatives .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of benzotriazole derivatives?

Methodological Answer:

  • Standardization : Use consistent assay protocols (e.g., MTT for cytotoxicity, agar diffusion for antimicrobials) to minimize variability .
  • Structural Confirmation : Verify derivative purity via elemental analysis and mass spectrometry to rule out impurities affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.